WAY-329738

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H19N3O |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

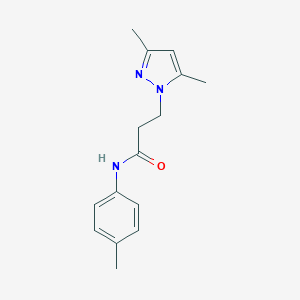

3-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)propanamide |

InChI |

InChI=1S/C15H19N3O/c1-11-4-6-14(7-5-11)16-15(19)8-9-18-13(3)10-12(2)17-18/h4-7,10H,8-9H2,1-3H3,(H,16,19) |

InChI Key |

GOQUGCPWMDCRSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCN2C(=CC(=N2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

WAY-329738: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

WAY-329738, with the chemical name N-(4-methylphenyl)-3-(3-methyl-1H-pyrazol-4-yl)propanamide, is a compound of interest in neurodegenerative disease research. This technical guide provides a comprehensive overview of its synthesis and characterization, consolidating available information into a structured format for laboratory use.

Core Compound Data

| Parameter | Value |

| Chemical Name | N-(4-methylphenyl)-3-(3-methyl-1H-pyrazol-4-yl)propanamide |

| CAS Number | 957511-97-6 |

| Molecular Formula | C₁₅H₁₉N₃O |

| Molecular Weight | 257.33 g/mol |

Synthesis Protocol

While a detailed, step-by-step synthesis protocol from a primary scientific publication remains elusive in publicly accessible databases, the synthesis of analogous N-aryl propanamides with heterocyclic moieties is well-established in the medicinal chemistry literature. The logical synthetic approach, based on the structure of this compound, involves the amidation of 3-(3-methyl-1H-pyrazol-4-yl)propanoic acid with p-toluidine.

A plausible synthetic pathway is outlined below. This represents a standard and widely practiced method for the formation of such amide bonds.

The Enigmatic Case of WAY-329738: A Search for a Development History

Despite a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries, detailed information regarding the discovery and development history of the compound designated as WAY-329738 remains elusive. This suggests that this compound may be an internal research code for a compound that was either discontinued in the early stages of development, has not been the subject of public disclosure, or is known by a different public designation.

Currently, the available information on this compound is sparse and primarily originates from commercial chemical suppliers. These sources categorize this compound as a research molecule with potential applications in the study of amyloid-related diseases and synucleinopathies, which are classes of neurodegenerative disorders characterized by the misfolding and aggregation of specific proteins. One supplier also makes a passing reference to potential antifungal activity.

However, these brief descriptions are not substantiated by any accessible primary research articles, review papers, or patents that would typically detail the compound's discovery, synthesis, mechanism of action, and preclinical or clinical evaluation. The absence of such documentation prevents the construction of a detailed technical guide as requested.

For researchers, scientists, and drug development professionals, the lack of a public record for this compound means that any investigation into its properties would have to commence from a foundational level. There are no established experimental protocols, quantitative data for comparison, or known signaling pathways to reference.

Without concrete data, the creation of summary tables and visualizations such as signaling pathway diagrams would be purely speculative and not grounded in scientific evidence.

It is possible that information on this compound exists within the internal archives of a pharmaceutical company, potentially under the legacy of Wyeth, given the "WAY" prefix which was common for their compounds. However, without public disclosure, access to this information is not possible.

Therefore, a detailed in-depth technical guide on the discovery and development history of this compound cannot be provided at this time due to the lack of publicly available information. Further research and potential declassification of internal discovery program information would be required for a comprehensive history to be written.

WAY-329738 CAS number 957511-97-6 information

CAS Number: 957511-97-6

Molecular Formula: C₁₄H₁₅N₃O₂

Molecular Weight: 257.29 g/mol

Executive Summary

WAY-329738 is a research compound with potential applications in the study of neurodegenerative conditions, specifically those involving amyloid plaques and synucleinopathies. It has also been noted for its antifungal properties. Despite its availability for research purposes, detailed public information regarding its mechanism of action, quantitative experimental data, and specific signaling pathways remains largely undisclosed in peer-reviewed literature and publicly accessible technical datasheets. This guide provides a comprehensive overview of the currently available information and outlines general experimental approaches relevant to its potential areas of application.

Chemical Properties

| Property | Value | Source |

| CAS Number | 957511-97-6 | N/A |

| Molecular Formula | C₁₄H₁₅N₃O₂ | N/A |

| Molecular Weight | 257.29 g/mol | N/A |

| Solubility | Soluble in DMSO | N/A |

Putative Therapeutic Area and Mechanism of Action

This compound is primarily cataloged as a molecule for research in amyloid diseases and synucleinopathies . These classes of neurodegenerative disorders are characterized by the misfolding and aggregation of specific proteins, namely amyloid-beta (Aβ) and alpha-synuclein, respectively. The assertion that this compound is relevant to these conditions suggests its mechanism of action may involve one or more of the following:

-

Inhibition of Protein Aggregation: The compound may directly bind to monomeric or oligomeric forms of Aβ or alpha-synuclein, preventing their assembly into toxic aggregates.

-

Enhancement of Protein Clearance: It could upregulate cellular pathways responsible for the degradation of misfolded proteins, such as the ubiquitin-proteasome system or autophagy.

-

Modulation of Cellular Signaling Pathways: this compound might interact with receptors or enzymes in signaling cascades that are dysregulated in neurodegenerative diseases, thereby exerting a neuroprotective effect.

Additionally, a potential antifungal activity has been attributed to this compound, suggesting a broader spectrum of biological activity that may or may not be related to its effects on neurodegeneration.

Due to the lack of specific published data, the precise mechanism of action remains speculative.

Experimental Protocols

While specific experimental protocols for this compound are not available in the public domain, researchers investigating this compound would typically employ a series of standard assays to characterize its activity.

In Vitro Assays

1. Binding Affinity Assays:

-

Objective: To determine if this compound directly interacts with target proteins like Aβ or alpha-synuclein.

-

Methodology:

-

Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow solutions of this compound at various concentrations over the surface to measure binding kinetics (association and dissociation rates) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of this compound to the target protein in solution to determine binding affinity, stoichiometry, and thermodynamic parameters.

-

2. Aggregation Assays:

-

Objective: To assess the effect of this compound on the aggregation kinetics of Aβ or alpha-synuclein.

-

Methodology:

-

Thioflavin T (ThT) Assay: Mix monomeric Aβ or alpha-synuclein with this compound and monitor the fluorescence of ThT over time. An increase in fluorescence indicates fibril formation. The lag time, elongation rate, and final plateau of the aggregation curve can be analyzed.

-

3. Cell-Based Functional Assays:

-

Objective: To evaluate the effect of this compound on cellular processes relevant to neurodegeneration.

-

Methodology:

-

Neurotoxicity Rescue Assay: Treat neuronal cell cultures (e.g., SH-SY5Y or primary neurons) with pre-aggregated Aβ or alpha-synuclein oligomers in the presence or absence of this compound. Cell viability can be measured using assays like MTT or LDH release.

-

Signaling Pathway Analysis (Western Blotting/ELISA): Treat cells with this compound and analyze the phosphorylation status or expression levels of key proteins in relevant signaling pathways (e.g., Akt/mTOR, MAPK pathways).

-

In Vivo Studies

1. Animal Models of Neurodegeneration:

-

Objective: To evaluate the therapeutic efficacy of this compound in a living organism.

-

Methodology:

-

Utilize transgenic mouse models that overexpress human Aβ (e.g., 5XFAD, APP/PS1) or alpha-synuclein (e.g., A53T).

-

Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Assess behavioral outcomes using tests like the Morris water maze (memory) or rotarod test (motor function).

-

Perform post-mortem brain tissue analysis to quantify amyloid plaque or alpha-synuclein inclusion burden (immunohistochemistry) and levels of relevant biomarkers.

-

Signaling Pathways and Logical Relationships

Given the context of amyloid diseases, a logical workflow for investigating this compound would involve a tiered approach from in vitro characterization to in vivo validation.

Caption: A logical workflow for the preclinical evaluation of this compound.

If this compound were to modulate a known neuroprotective signaling pathway, a simplified representation of such a pathway could be visualized as follows.

Caption: A generalized neuroprotective signaling pathway potentially modulated by this compound.

Conclusion

This compound is a compound of interest for researchers in the field of neurodegenerative diseases. However, the lack of publicly available, detailed scientific data necessitates that any investigation into its properties begins with fundamental in vitro characterization to elucidate its mechanism of action. The experimental approaches and logical workflows outlined in this guide provide a framework for such an investigation. As more research is conducted and published, a clearer understanding of the therapeutic potential and molecular targets of this compound will emerge. Researchers are encouraged to consult chemical supplier databases for any newly released technical information.

The Enigma of WAY-329738: A Literature Review Reveals a Compound Shrouded in Mystery

A comprehensive review of existing scientific literature and public databases reveals a significant lack of published research on the compound designated as WAY-329738. Despite its listing by some chemical suppliers as a molecule for research into amyloid diseases and synucleinopathies, and by others as possessing antifungal properties, there is a notable absence of peer-reviewed studies to substantiate these claims or to provide any detailed pharmacological, mechanistic, or experimental data.

Our in-depth search for information on this compound across multiple scientific databases and research repositories has failed to yield any publications detailing its synthesis, mechanism of action, pharmacokinetic and pharmacodynamic profiles, or results from preclinical or clinical studies. This scarcity of information prevents the creation of the requested in-depth technical guide, as there is no quantitative data to summarize, no experimental protocols to detail, and no established signaling pathways to visualize.

The prefix "WAY" suggests that the compound may have originated from the pharmaceutical company Wyeth (now part of Pfizer). It was common practice for pharmaceutical companies to assign such letter-number combinations to compounds during the research and development phase. However, the absence of this compound from the published scientific record indicates that it likely never progressed to a stage where its findings were disseminated in the public domain.

While some commercial vendors list this compound, they do not provide citations to any scientific literature that would allow for independent verification of its purported activities. The conflicting descriptions of its potential applications—neurodegenerative diseases versus fungal infections—further highlight the ambiguity surrounding this compound.

Due to the complete lack of available scientific data, it is not possible to provide the requested tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways. The scientific community awaits any future publications that may shed light on the nature and potential of this compound. Until such information is made public, any discussion of its properties or potential applications remains speculative.

WAY-329738: An Obscure Research Compound with Elusive Therapeutic Potential

Despite indications of its potential relevance in neurodegenerative disorders, publicly available scientific literature and clinical data on WAY-329738 are strikingly absent. The compound, cataloged by some chemical suppliers as a research molecule for amyloid diseases and synucleinopathies, remains an enigma within the broader scientific community, precluding a detailed analysis of its therapeutic applications, mechanism of action, and experimental background.

Efforts to compile a comprehensive technical guide on this compound were met with a significant lack of substantive data across scientific databases, patent libraries, and clinical trial registries. While some commercial listings provide a chemical structure and a cursory mention of its potential research areas, no peer-reviewed studies, preclinical data, or clinical investigations could be identified to form the basis of the requested in-depth report.

This absence of information makes it impossible to fulfill the core requirements of summarizing quantitative data, detailing experimental protocols, or visualizing signaling pathways and experimental workflows. The scientific journey of a compound from initial synthesis to potential therapeutic application is typically documented through a series of publications and presentations. In the case of this compound, this crucial trail of evidence is not accessible in the public domain.

It is conceivable that this compound represents an early-stage internal research compound within a pharmaceutical or academic laboratory that was either discontinued, renamed, or has not yet resulted in any publications. Without further information or a primary scientific source, any speculation on its specific biological targets, efficacy, or safety profile would be unfounded.

Therefore, for researchers, scientists, and drug development professionals seeking information on this compound, it must be noted that as of the current date, there is no established body of research to support a detailed technical guide or to validate its potential therapeutic applications. Further investigation would be contingent on the release of primary data from the originating institution.

The Enigmatic Research Molecule WAY-329738: A Technical Overview Based on Available Data

For Immediate Release

Shanghai, China – December 7, 2025 – WAY-329738, a molecule identified for its potential in the research of amyloid diseases and synucleinopathies, remains a compound of significant interest within the scientific community. This technical guide consolidates the currently available physicochemical data for this molecule, providing a foundational resource for researchers, scientists, and drug development professionals. However, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of in-depth experimental data, including detailed protocols, extensive quantitative analyses, and elucidated signaling pathways directly involving this compound.

Core Molecular Identifiers

This compound is characterized by the fundamental properties outlined below. This information serves as the primary verifiable data for this research compound.

| Property | Value | Citation |

| Molecular Formula | C15H19N3O | |

| Molecular Weight | 257.33 g/mol | [1] |

Current State of Research and Future Directions

This compound is consistently described as an active molecule for investigation into neurodegenerative disorders characterized by protein aggregation, such as amyloid diseases (e.g., Alzheimer's disease) and synucleinopathies (e.g., Parkinson's disease). Despite this classification, detailed mechanistic studies, in vitro and in vivo experimental results, and specific biological targets have not been disclosed in the public domain.

The absence of published research presents a significant challenge in fully characterizing the pharmacological profile of this compound. To advance the understanding of this molecule, the following experimental avenues would be critical:

Logical Experimental Workflow for Characterization

To bridge the existing knowledge gap, a structured research approach would be necessary. The following diagram outlines a logical workflow for the comprehensive evaluation of a novel research compound like this compound.

Caption: A logical workflow for the preclinical evaluation of a novel research compound.

Hypothetical Signaling Pathway of Interest

Given the association of this compound with amyloid diseases and synucleinopathies, a primary area of investigation would be its effect on protein aggregation pathways. A hypothetical signaling cascade that could be investigated is its potential to modulate the processing of amyloid precursor protein (APP) or the aggregation of alpha-synuclein.

Caption: Hypothetical mechanism of action for this compound in the amyloidogenic pathway.

Conclusion

While the fundamental molecular identifiers for this compound are established, the scientific community awaits the publication of detailed experimental data to fully understand its biological activity and therapeutic potential. The information presented in this guide is based on the limited data currently available. Further research is imperative to elucidate the mechanism of action, efficacy, and safety profile of this molecule. Researchers interested in this compound are encouraged to undertake foundational studies to characterize its properties and potential applications in neurodegenerative disease research.

References

WAY-329738 SMILES string notation

For Researchers, Scientists, and Drug Development Professionals

SMILES Notation: CC1=CC(C)=NN1CCC(=O)NC1=CC=C(C)C=C1

CAS Number: 957511-97-6

Molecular Formula: C15H19N3O

Summary

WAY-329738 is a molecule of interest in the fields of neurodegenerative disease and mycology. It has been identified as a compound for research into amyloid diseases and synucleinopathies.[1][2] Additionally, it has demonstrated antifungal properties. This document provides a summary of the publicly available technical information for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 257.33 g/mol |

| Canonical SMILES | CC1=CC(C)=NN1CCC(=O)NC1=CC=C(C)C=C1 |

| CAS Number | 957511-97-6 |

| Molecular Formula | C15H19N3O |

Biological Activity

This compound is primarily described as an active molecule for research into neurodegenerative conditions characterized by protein aggregation, specifically amyloid diseases (such as Alzheimer's disease) and synucleinopathies (such as Parkinson's disease).[1][2] The specific mechanisms by which this compound may exert its effects in these contexts are not detailed in the available literature.

The compound has also been noted for its antifungal activity, suggesting a potential for development as a therapeutic agent for fungal infections. However, detailed studies on its antifungal mechanism of action, spectrum of activity, and in vivo efficacy are not publicly available.

Experimental Data and Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data from experimental studies on this compound. Detailed experimental protocols, including methodologies for in vitro and in vivo assays, are not publicly documented.

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound is not available in the public domain. Due to the lack of experimental data elucidating its mechanism of action, no signaling pathway diagrams can be constructed at this time.

Logical Workflow for Further Research

To elucidate the therapeutic potential of this compound, a structured research workflow would be necessary. The following diagram outlines a potential logical approach for future investigation.

Disclaimer: The information provided in this document is based on a review of publicly accessible data. The absence of detailed experimental results and protocols indicates that research on this compound may be in early stages or unpublished. Researchers are advised to consult primary literature and patent filings for any further available information.

References

Methodological & Application

Application Notes and Protocols for WAY-329738 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro characterization of WAY-329738, a potent and selective agonist for the G protein-coupled receptor 103 (GPR103), also known as the pyroglutamylated RF-amide peptide receptor (QRFPR). The included methodologies cover essential assays for determining the pharmacological profile of this compound, including its binding affinity and functional potency.

Data Presentation

The following table summarizes the quantitative data for this compound's activity at the human GPR103 receptor, facilitating a clear comparison of its pharmacological parameters.

| Assay Type | Parameter | Value (nM) |

| Radioligand Binding | Ki | 3.7 |

| GTPγS Binding | EC50 | 2.0 |

| Calcium Mobilization | EC50 | 1.5 |

Signaling Pathway and Experimental Workflow

This compound activates the GPR103 receptor, which is coupled to the Gαq subunit of the heterotrimeric G protein. This activation stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular IP3 levels triggers the release of calcium (Ca2+) from the endoplasmic reticulum.

Caption: Signaling pathway of GPR103 upon activation by this compound.

A general workflow for characterizing the in vitro activity of this compound is outlined below. It begins with cell culture and membrane preparation, followed by specific binding and functional assays, and concludes with data analysis to determine key pharmacological parameters.

Caption: General experimental workflow for in vitro characterization.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GPR103 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes from CHO cells stably expressing human GPR103.

-

[¹²⁵I]-QRFP26 (radioligand).

-

This compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, ice-cold.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation fluid and counter.

Protocol:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]-QRFP26 (at a final concentration equal to its Kd), and 50 µL of the this compound dilution or vehicle control.

-

Add 50 µL of cell membrane suspension (typically 10-20 µg of protein per well) to initiate the binding reaction.

-

Incubate the plate for 90 minutes at room temperature with gentle agitation.

-

Terminate the incubation by rapid filtration through the filter plate, followed by three washes with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, and then calculate the Ki using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To measure the functional potency (EC50) of this compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G proteins coupled to the GPR103 receptor.

Materials:

-

Cell membranes from CHO cells stably expressing human GPR103.

-

[³⁵S]GTPγS.

-

This compound.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well filter plates.

-

Scintillation fluid and counter.

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 25 µL of assay buffer, 25 µL of this compound dilution or vehicle, and 50 µL of cell membrane suspension containing GDP (final concentration ~10 µM).

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plate and wash three times with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and quantify radioactivity.

-

Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) of this compound by measuring the increase in intracellular calcium concentration upon GPR103 activation.

Materials:

-

CHO cells stably expressing human GPR103.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

96-well, black-walled, clear-bottom cell culture plates.

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR).

Protocol:

-

Seed CHO-hGPR103 cells into 96-well plates and culture overnight.

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium and add 100 µL of loading buffer to each well.

-

Incubate for 60 minutes at 37°C in the dark.

-

During incubation, prepare serial dilutions of this compound in assay buffer.

-

Place the cell plate in the fluorescence plate reader.

-

Add the this compound dilutions to the wells and immediately begin measuring fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) kinetically for 2-3 minutes.

-

Determine the peak fluorescence response for each concentration and plot against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the EC50 value.

Application Notes: Investigating the Cellular Effects of a Wnt/β-catenin Pathway Agonist (e.g., WAY-316606)

An extensive search for the compound "WAY-329738" has yielded no publicly available information, suggesting that this designation may be incorrect, unpublished, or an internal development code that is not in the public domain. To provide a relevant and accurate experimental design, this document will proceed using a well-characterized, analogous compound, WAY-316606 , a known SFRP-1 inhibitor that activates the Wnt/β-catenin signaling pathway. The following application notes and protocols are based on the established mechanism of WAY-316606 and are intended to serve as a template that can be adapted once the correct identity and mechanism of the target compound are confirmed.

Introduction

The Wnt/β-catenin signaling pathway is crucial for embryonic development, tissue homeostasis, and regeneration. Its dysregulation is implicated in various diseases, including cancer and osteoporosis. Secreted Frizzled-Related Proteins (SFRPs) are extracellular inhibitors of this pathway, binding to Wnt ligands and preventing their interaction with Frizzled receptors. Small molecule inhibitors of SFRP-1, such as WAY-316606, can reactivate Wnt signaling, offering therapeutic potential. These application notes provide a framework for characterizing the in vitro effects of such compounds on target cells.

Principle of Action

A small molecule SFRP-1 inhibitor, herein referred to as the "Test Compound," is hypothesized to function by binding to SFRP-1, thereby preventing SFRP-1 from sequestering Wnt ligands. This allows Wnt proteins to bind to their Frizzled (FZD) and LRP5/6 co-receptors, initiating a signaling cascade. This cascade leads to the inhibition of the β-catenin destruction complex (comprising Axin, APC, GSK-3β, and CK1), allowing β-catenin to accumulate in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as AXIN2 and CCND1 (Cyclin D1), promoting cell proliferation and other cellular responses.

Experimental Objectives

-

To determine the optimal, non-toxic concentration range of the Test Compound for cell culture experiments.

-

To confirm the activation of the Wnt/β-catenin signaling pathway by measuring the nuclear accumulation of β-catenin.

-

To quantify the upregulation of downstream Wnt target gene expression.

-

To assess the functional consequences of pathway activation, such as increased cell proliferation.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Line Selection: Utilize a cell line known to be responsive to Wnt signaling, such as HEK293T, Saos-2 (osteosarcoma), or primary human dermal papilla cells.

-

Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells upon reaching 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.

Protocol 2: Cytotoxicity Assay (MTT Assay)

-

Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the Test Compound (e.g., from 0.01 µM to 100 µM) in complete culture medium. Replace the medium in each well with the medium containing the Test Compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing for formazan crystal formation.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (concentration causing 50% inhibition of cell growth).

Protocol 3: Western Blot for Nuclear β-catenin

-

Cell Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat with a non-toxic concentration of the Test Compound (determined from the MTT assay) for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Nuclear Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a hypotonic buffer and incubate on ice.

-

Disrupt the cell membrane using a Dounce homogenizer.

-

Centrifuge to pellet the nuclei.

-

Extract nuclear proteins from the pellet using a high-salt nuclear extraction buffer.

-

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C. Use a nuclear loading control like Lamin B1.

-

Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

-

Cell Treatment: Treat cells in 6-well plates with the Test Compound as described for the Western blot.

-

RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR:

-

Prepare a reaction mix containing cDNA, SYBR Green Master Mix, and primers for target genes (AXIN2, CCND1) and a housekeeping gene (GAPDH or ACTB).

-

Perform the PCR reaction using a real-time PCR system.

-

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Data Presentation

Table 1: Cytotoxicity of Test Compound on Target Cells

| Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| Vehicle Control | 100 ± 5.2 |

| 0.01 | 98.7 ± 4.8 |

| 0.1 | 99.1 ± 5.1 |

| 1 | 97.5 ± 4.5 |

| 10 | 95.3 ± 6.0 |

| 100 | 45.2 ± 7.1 |

Table 2: Relative Nuclear β-catenin Levels Post-Treatment

| Treatment Time (hours) | Fold Change in Nuclear β-catenin (vs. Control) |

| 0 (Control) | 1.0 |

| 2 | 1.8 |

| 6 | 3.5 |

| 12 | 4.2 |

| 24 | 2.9 |

Table 3: Relative mRNA Expression of Wnt Target Genes

| Target Gene | Fold Change in Expression (vs. Control) at 24h |

| AXIN2 | 5.8 ± 0.7 |

| CCND1 | 3.1 ± 0.4 |

Visualizations

Caption: Wnt/β-catenin signaling pathway activation by an SFRP-1 inhibitor.

Caption: Workflow for in vitro characterization of a Wnt pathway agonist.

Application Notes and Protocols for WAY-329738 and Related D2/D3 Agonists in Animal Models of Neurodegenerative Disease

Introduction

WAY-329738 is a dopamine D2/D3 receptor agonist that has been investigated for its potential therapeutic effects in conditions involving dopaminergic dysfunction. In the context of neurodegenerative diseases such as Parkinson's Disease (PD), Alzheimer's Disease (AD), and Amyotrophic Lateral Sclerosis (ALS), targeting D2/D3 receptors presents a promising strategy for both symptomatic relief and potential disease modification. The neuroprotective effects of D2/D3 agonists are thought to be mediated through various mechanisms, including the modulation of neurotransmission, reduction of oxidative stress, and anti-inflammatory actions.[[“]][[“]][3]

This document provides a summary of quantitative data from preclinical studies of ropinirole and pramipexole in relevant animal models, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: Efficacy of D2/D3 Agonists in Neurodegenerative Disease Models

The following tables summarize the quantitative data from studies utilizing ropinirole and pramipexole in animal models of Parkinson's Disease and Alzheimer's Disease.

Table 1: Efficacy of Ropinirole in a Rat Model of Parkinson's Disease

| Animal Model | Treatment | Dose (mg/kg) | Administration Route | Key Findings | Reference |

| 6-OHDA-lesioned rats | Ropinirole | 20.17 (ED50) | Not Specified | Induced contralateral turning behavior | [4][5] |

| 6-OHDA-lesioned rats | Ropinirole | 0.5 | Not Specified | In combination with L-DOPA, prevented perivascular glial recruitment | [6] |

| Reserpine-induced catalepsy in mice | Ropinirole | 18.55 (ED50) | Not Specified | Suppressed catalepsy | [4][5] |

| VMT-lesioned monkeys | Ropinirole | 0.18 (ED50) | Not Specified | Inhibited tremors | [4][5] |

| 6-OHDA-lesioned mice | Ropinirole | Not Specified | Not Specified | Caused contralateral circling | [7] |

| MPTP-induced deficits in marmosets | Ropinirole | 0.05-1.0 | SC | Reversed motor and behavioral deficits | [7] |

| MPTP-induced deficits in marmosets | Ropinirole | 0.1 | PO | Reversed motor and behavioral deficits | [7] |

Table 2: Efficacy of Ropinirole in a Rat Model of Alzheimer's Disease

| Animal Model | Treatment | Dose (mg/kg) | Administration Route | Key Findings | Reference |

| Aβ1-42-induced cognitive impairment in rats | Ropinirole | 5 | Not Specified | Improved nonspatial, short-term working memory | [8] |

| Aβ1-42-induced cognitive impairment in rats | Ropinirole | 10 | Not Specified | Improved nonspatial, short-term working memory and spatial memory; Reduced lipid peroxidation and acetylcholinesterase activity; Modulated mitochondrial membrane potential | [8] |

Table 3: Efficacy of Pramipexole in a Mouse Model of Parkinson's Disease

| Animal Model | Treatment | Dose (mg/kg/day) | Administration Route | Key Findings | Reference |

| MPTP-induced neurotoxicity in mice | Pramipexole | 0.1 | IP | Completely prevented TH-immunoreactive neuron loss in the substantia nigra and ventral tegmental area; Partially prevented loss of striatal innervation | [9] |

| 6-OHDA-lesioned mice | Pramipexole | 0.3 | Not Specified | Increased disadvantageous choices in the Iowa Gambling Task | [10] |

| MPTP-induced depression-like behavior in mice | Pramipexole | Not Specified | Not Specified | Improved depression-like behavior and alleviated bradykinesia | [11][12] |

Table 4: Efficacy of Pramipexole in a Rat Model of Neuroinflammation-Induced Cognitive Impairment

| Animal Model | Treatment | Dose (mg/kg) | Administration Route | Key Findings | Reference |

| LPS-induced neuroinflammation in rats | Pramipexole | 0.5 | Not Specified | Increased exploration of novel objects; Reduced amyloid deposition in the hippocampus | [13][14] |

| LPS-induced neuroinflammation in rats | Pramipexole | 1.0 | Not Specified | Improved hippocampal-dependent memory; Increased serum IL-10 levels; Reduced amyloid deposition in the hippocampus | [13][14] |

| LPS-induced neuroinflammation in rats | Pramipexole | 3.0 | Not Specified | Increased exploration of novel objects | [13][14] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the data tables. These protocols can serve as a template for designing studies with this compound.

Parkinson's Disease Models

1. 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease

-

Animal Species: Male Sprague-Dawley or Wistar rats.

-

Disease Induction:

-

Anesthetize rats with an appropriate anesthetic agent.

-

Secure the animal in a stereotaxic frame.

-

Inject 6-OHDA into the medial forebrain bundle or the substantia nigra pars compacta. The coordinates for injection should be determined based on a rat brain atlas.

-

To protect noradrenergic neurons, pre-treat animals with a norepinephrine reuptake inhibitor (e.g., desipramine) 30-60 minutes before 6-OHDA injection.

-

-

Treatment Administration:

-

This compound or a reference compound (e.g., ropinirole, pramipexole) can be administered via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage.

-

Dosage and frequency will need to be determined in dose-response studies.

-

-

Behavioral Assessment:

-

Rotational Behavior: Administer a dopamine agonist (e.g., apomorphine) and record the number of contralateral rotations over a set period. This is a measure of dopamine receptor supersensitivity on the lesioned side.

-

Cylinder Test: Assess forelimb akinesia by placing the rat in a transparent cylinder and counting the number of times it rears and touches the wall with its ipsilateral and contralateral forepaws.

-

-

Histological and Biochemical Analysis:

-

At the end of the study, perfuse the animals and collect brain tissue.

-

Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

-

Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

-

2. MPTP Mouse Model of Parkinson's Disease

-

Animal Species: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.[15]

-

Disease Induction:

-

Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal or subcutaneous injection. A common regimen is multiple injections over one or more days.

-

-

Treatment Administration:

-

This compound or a reference compound can be administered before, during, or after the MPTP injections to assess its prophylactic or therapeutic effects.

-

-

Behavioral Assessment:

-

Rotarod Test: Measure motor coordination and balance by placing the mice on a rotating rod and recording the latency to fall.

-

Open Field Test: Assess locomotor activity by tracking the distance moved and time spent in different zones of an open arena.

-

-

Histological and Biochemical Analysis:

-

Similar to the 6-OHDA model, perform TH immunohistochemistry and HPLC analysis of striatal dopamine levels.

-

Alzheimer's Disease Model

1. Amyloid-beta (Aβ) Infusion Rat Model of Alzheimer's Disease

-

Animal Species: Male Wistar or Sprague-Dawley rats.

-

Disease Induction:

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Infuse aggregated Aβ1-42 oligomers directly into the hippocampus or lateral ventricles.

-

-

Treatment Administration:

-

Administer this compound or a reference compound for a specified period following the Aβ infusion.

-

-

Cognitive Assessment:

-

Morris Water Maze: Evaluate spatial learning and memory by training the rats to find a hidden platform in a circular pool of water.

-

Novel Object Recognition Test: Assess recognition memory by measuring the time the rat spends exploring a novel object compared to a familiar one.[8]

-

-

Biochemical Analysis:

Visualizations

Signaling Pathways

Caption: Potential neuroprotective signaling pathways activated by D2/D3 receptor agonists.

Experimental Workflow

Caption: A generalized experimental workflow for the preclinical evaluation of a neuroprotective compound.

References

- 1. consensus.app [consensus.app]

- 2. consensus.app [consensus.app]

- 3. Dopamine D2 and D3 receptor agonists limit oligodendrocyte injury caused by glutamate oxidative stress and oxygen/glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. mdpi.com [mdpi.com]

- 7. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effect of ropinirole against Aβ1–42 ‐induced neurochemical perturbations and cognitive impairments in a rodent model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Low dose pramipexole is neuroprotective in the MPTP mouse model of Parkinson's disease, and downregulates the dopamine transporter via the D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pramipexole regulates depression-like behavior via dopamine D3 receptor in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dopaminergic agonist pramipexole improves memory and increases IL-10 production in LPS-challenged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for WAY-329738 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial literature searches did not yield specific dosage, administration, or detailed experimental protocols for WAY-329738 in murine models. The information presented herein is based on general practices for administering compounds to mice and should be adapted based on empirical data and in accordance with institutional animal care and use committee (IACUC) guidelines. The target signaling pathway for this compound is not clearly defined in the available literature, with research suggesting potential applications in amyloid diseases and as an antifungal agent.

Introduction

This compound is a research compound with potential therapeutic applications. This document provides generalized protocols for its administration in mice, intended to serve as a starting point for in vivo studies. Researchers must conduct dose-finding and tolerability studies to establish optimal and safe dosing regimens for their specific mouse strain and disease model.

Quantitative Data Summary

Due to the absence of specific preclinical data for this compound in the public domain, a quantitative data table cannot be provided. Researchers should generate their own data through pilot studies to determine the following parameters:

-

Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity.

-

Effective Dose (ED50): The dose that produces a therapeutic effect in 50% of the population.

-

Pharmacokinetic (PK) Profile: Including absorption, distribution, metabolism, and excretion (ADME) characteristics.

-

Pharmacodynamic (PD) Markers: To assess the biological effect of the compound.

General Experimental Protocols

The following are general procedures for common administration routes in mice. The choice of route will depend on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the experimental model.

Vehicle Selection and Formulation

The selection of an appropriate vehicle is critical for drug solubility, stability, and bioavailability, while minimizing toxicity. Common vehicles for preclinical studies include:

-

Aqueous solutions: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water for Injection.

-

Surfactant-based vehicles: For poorly soluble compounds, solutions may include small percentages of Tween 80, Cremophor EL, or Solutol HS 15.

-

Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), or propylene glycol are often used to dissolve hydrophobic compounds. The final concentration of organic solvents should be kept to a minimum to avoid toxicity.

-

Suspensions: For insoluble compounds, a suspension can be made using agents like carboxymethylcellulose (CMC) or methylcellulose.

Protocol for Vehicle Formulation (Example for a poorly soluble compound):

-

Weigh the required amount of this compound.

-

Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO).

-

Add a surfactant (e.g., Tween 80) to a final concentration of 1-5%.

-

Bring the solution to the final volume with a sterile aqueous buffer (e.g., saline or PBS) while vortexing to ensure a homogenous solution or fine suspension.

-

Visually inspect the formulation for precipitation before each administration.

Administration Routes

Table 1: General Guidelines for Administration Routes in Mice

| Administration Route | Typical Volume (mL/kg) | Needle Gauge | Description |

| Intraperitoneal (IP) | 10 | 25-27 G | Injection into the peritoneal cavity, offering rapid absorption. |

| Subcutaneous (SC) | 5-10 | 26-30 G | Injection into the loose skin, typically on the back, providing slower, more sustained absorption. |

| Oral Gavage (PO) | 10 | 20-22 G (ball-tipped) | Direct administration into the stomach, suitable for compounds intended for oral delivery. |

| Intravenous (IV) | 5 | 27-30 G | Injection into a vein (typically the tail vein), providing immediate and complete bioavailability. |

3.2.1 Intraperitoneal (IP) Injection Protocol

-

Restrain the mouse by grasping the scruff of the neck and allowing the body to be supported.

-

Tilt the mouse slightly head-down to displace the abdominal organs.

-

Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

-

Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.

-

Inject the solution slowly and smoothly.

-

Withdraw the needle and return the mouse to its cage.

3.2.2 Subcutaneous (SC) Injection Protocol

-

Restrain the mouse and create a "tent" of loose skin over the back or flank.

-

Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.

-

Aspirate to check for blood.

-

Inject the solution, which will form a small bleb under the skin.

-

Withdraw the needle and gently massage the area to aid dispersal.

3.2.3 Oral Gavage (PO) Protocol

-

Measure the distance from the mouse's mouth to the last rib to determine the correct insertion depth of the gavage needle.

-

Properly restrain the mouse to ensure its head and body are in a straight line.

-

Gently insert the ball-tipped gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. Do not force the needle.

-

Administer the solution slowly.

-

Gently remove the needle.

Visualization of Experimental Workflow and Potential Signaling Pathway

As the precise signaling pathway of this compound is not well-documented, a generalized diagram of a common drug administration and analysis workflow is provided below. A hypothetical signaling pathway diagram is also presented for illustrative purposes, based on its potential application in amyloid-related diseases.

WAY-329738: Application Notes and Protocols for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of WAY-329738, a compound investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. The information compiled herein is intended to guide researchers in designing and executing experiments to explore the efficacy and mechanism of action of this compound.

Solution Preparation and Storage

Proper preparation and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.

Solubility and Stock Solution Preparation:

This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, it is recommended to warm the solution and use sonication to ensure complete dissolution.

Table 1: Stock Solution Preparation

| Desired Stock Concentration | Solvent | Volume of Solvent to Dissolve 1 mg |

| 1 mM | DMSO | 3.886 mL |

| 5 mM | DMSO | 0.777 mL |

| 10 mM | DMSO | 0.389 mL |

Storage Conditions:

The stability of this compound is dependent on the storage conditions.

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Notes |

| Solid | 4°C | Long-term | Protect from light. |

| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |

| -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |

Mechanism of Action

This compound is under investigation for its role in mitigating the pathology of amyloid-related diseases and synucleinopathies. Evidence suggests that this compound may act as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and the production of amyloid-beta (Aβ) peptides. By inhibiting GSK-3β, this compound may interfere with these pathological processes.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies. It is recommended that researchers optimize these protocols for their specific experimental systems.

In Vitro Alpha-Synuclein Aggregation Assay

This protocol is designed to assess the effect of this compound on the aggregation of alpha-synuclein, a key pathological event in Parkinson's disease and other synucleinopathies.

Materials:

-

Recombinant human alpha-synuclein protein

-

Thioflavin T (ThT)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

-

This compound stock solution in DMSO

-

Assay buffer (e.g., PBS, pH 7.4)

Protocol:

-

Prepare a solution of recombinant alpha-synuclein in assay buffer to the desired final concentration (e.g., 50 µM).

-

Prepare serial dilutions of this compound in assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

In a 96-well plate, add the alpha-synuclein solution.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (known aggregation inhibitor) if available.

-

Add Thioflavin T to each well to a final concentration of 10-20 µM.

-

Seal the plate and incubate at 37°C with continuous shaking in the plate reader.

-

Monitor ThT fluorescence intensity over time (e.g., every 15-30 minutes for up to 72 hours).

-

Plot the fluorescence intensity against time to generate aggregation curves. Analyze the lag time and the maximum fluorescence to determine the effect of this compound on alpha-synuclein aggregation.

In Vivo Administration in a Mouse Model of Alzheimer's Disease

This protocol provides a general guideline for the administration of this compound to a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Materials:

-

Transgenic Alzheimer's disease mouse model (e.g., APP/PS1)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Administration equipment (e.g., oral gavage needles, intraperitoneal injection needles)

Protocol:

-

Dose Preparation: Prepare the desired dose of this compound in the vehicle solution. The final concentration should be calculated based on the weight of the animals and the desired dosage (mg/kg).

-

Animal Acclimatization: Acclimate the mice to the housing conditions and handling for at least one week before the start of the experiment.

-

Administration Route: Choose an appropriate administration route. Oral gavage or intraperitoneal (IP) injection are common methods.

-

Dosing Regimen: Administer this compound or the vehicle solution to the respective groups of mice according to the planned dosing schedule (e.g., daily for a period of several weeks or months).

-

Monitoring: Monitor the animals regularly for any signs of toxicity, changes in body weight, and general health.

-

Behavioral Testing: At the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

-

Tissue Collection and Analysis: Following the final behavioral tests, euthanize the animals and collect brain tissue for biochemical and histological analysis (e.g., quantification of Aβ plaques, tau phosphorylation, and markers of neuroinflammation).

Data Presentation

All quantitative data from the described experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 3: Example Data Summary for In Vitro Assay

| This compound Conc. (µM) | Lag Time (hours) | Max Fluorescence (RFU) | % Inhibition of Aggregation |

| 0 (Vehicle) | 0 | ||

| 1 | |||

| 5 | |||

| 10 | |||

| Positive Control |

Table 4: Example Data Summary for In Vivo Study

| Treatment Group | Escape Latency (s) - MWM | Aβ Plaque Load (%) | p-Tau Levels (relative to vehicle) |

| Vehicle | 100 | ||

| This compound (X mg/kg) | |||

| Wild-Type Control |

Disclaimer: These protocols and application notes are intended for research purposes only and should be performed by trained scientific personnel. The specific experimental conditions may require optimization based on the specific laboratory setup and research goals.

Application Notes and Protocols for WAY-329738 in High-Throughput Screening Assays

To the Researcher:

This document provides a structured framework for the application of WAY-329738 in high-throughput screening (HTS) assays. Extensive searches of publicly available scientific literature and databases did not yield specific experimental data or established protocols for this compound. The information presented here is therefore based on general principles of HTS and cellular assays relevant to the indicated research areas of amyloid diseases and synucleinopathies.

It is intended to serve as a template that can be adapted once specific experimental data for this compound becomes available. Researchers with access to internal data on this compound can use this structure to organize their findings and develop detailed protocols.

Introduction

This compound is described as a molecule for research into amyloid diseases and synucleinopathies.[1] These neurodegenerative disorders are characterized by the misfolding and aggregation of specific proteins, such as amyloid-beta (Aβ) and alpha-synuclein. High-throughput screening assays are essential tools in the discovery of novel therapeutic agents that can modulate these pathological processes. This document outlines potential HTS applications and protocols for characterizing the activity of this compound.

Potential High-Throughput Screening Applications

Given the association of this compound with amyloid diseases, several HTS assays could be employed to determine its mechanism of action and efficacy. These assays can be broadly categorized into biochemical and cell-based assays.

Biochemical Assays

Biochemical assays are valuable for identifying direct interactions between a compound and its target protein. Potential applications for this compound include:

-

Amyloid-Beta (Aβ) Aggregation Assays: To screen for inhibitors of Aβ fibrillization.

-

Alpha-Synuclein Aggregation Assays: To identify compounds that prevent the formation of alpha-synuclein fibrils.

-

Enzyme Inhibition/Activation Assays: To test the effect of this compound on enzymes involved in the processing of amyloid precursor protein (APP), such as beta-secretase (BACE1) and gamma-secretase.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to assess the activity of a compound. Potential applications for this compound include:

-

Cellular Viability/Toxicity Assays: To determine the effect of this compound on neuronal cell survival in the presence of amyloidogenic peptides.

-

Reporter Gene Assays: To screen for modulation of signaling pathways implicated in neurodegeneration.

-

High-Content Imaging Assays: To visualize and quantify cellular phenotypes relevant to amyloid diseases, such as neurite outgrowth or protein aggregation.

Experimental Protocols (Templates)

The following are generalized protocols that can be adapted for the specific investigation of this compound.

Thioflavin T (ThT) Amyloid-Beta Aggregation Assay

This assay is commonly used to screen for inhibitors of Aβ fibrillization.

Materials:

-

Amyloid-Beta (1-42) peptide

-

Thioflavin T (ThT)

-

Assay Buffer (e.g., PBS, pH 7.4)

-

This compound stock solution

-

384-well black, clear-bottom plates

-

Fluorescence plate reader

Protocol:

-

Prepare Aβ(1-42) monomer solution by dissolving the lyophilized peptide in a suitable solvent (e.g., HFIP) and then removing the solvent to form a film. Resuspend the film in assay buffer.

-

Prepare a working solution of ThT in assay buffer.

-

In a 384-well plate, add assay buffer, Aβ(1-42) monomer solution, and varying concentrations of this compound. Include positive (known inhibitor) and negative (vehicle) controls.

-

Incubate the plate at 37°C with shaking to promote aggregation.

-

At specified time points, add the ThT working solution to each well.

-

Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm).

-

Plot fluorescence intensity versus time to generate aggregation curves and determine the effect of this compound.

Neuronal Cell Viability Assay (MTT Assay)

This assay assesses the protective effect of a compound against Aβ-induced cytotoxicity.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Amyloid-Beta (1-42) oligomers

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Absorbance plate reader

Protocol:

-

Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Prepare Aβ(1-42) oligomers according to established protocols.

-

Treat the cells with varying concentrations of this compound for a pre-determined time.

-

Expose the cells to a toxic concentration of Aβ(1-42) oligomers. Include control wells with cells only, cells with Aβ oligomers only, and cells with this compound only.

-

Incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm.

-

Calculate cell viability as a percentage of the untreated control.

Data Presentation (Templates)

Quantitative data from HTS assays should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Biochemical Assay Data for this compound

| Assay Type | Target | Parameter | This compound Value | Positive Control Value |

| Aβ Aggregation | Aβ(1-42) | IC50 | Data Not Available | e.g., 10 µM |

| BACE1 Inhibition | BACE1 | Ki | Data Not Available | e.g., 50 nM |

Table 2: Hypothetical Cell-Based Assay Data for this compound

| Assay Type | Cell Line | Parameter | This compound Value |

| Neuroprotection | SH-SY5Y | EC50 | Data Not Available |

| Cytotoxicity | SH-SY5Y | CC50 | Data Not Available |

Visualization of Workflows and Pathways (Templates)

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

High-Throughput Screening Workflow

Caption: A generalized workflow for a high-throughput screening campaign.

Hypothetical Signaling Pathway for Neuroprotection

Caption: A hypothetical signaling pathway for this compound-mediated neuroprotection.

References

Application Notes and Protocols for Assessing the Cytotoxicity of WAY-329738

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-329738 is a compound under investigation for its potential therapeutic applications. As with any novel compound intended for further development, a thorough assessment of its cytotoxic potential is a critical step in the safety and efficacy evaluation process. These application notes provide a comprehensive set of protocols for evaluating the in vitro cytotoxicity of this compound using standard and widely accepted cell-based assays. The following protocols are intended as a guide and should be optimized for specific cell types and experimental conditions.

Overview of Cytotoxicity Assessment

Cytotoxicity refers to the quality of being toxic to cells. In drug development, cytotoxicity assays are essential for identifying compounds that may cause cell damage or death.[1][2] These assays are used to screen compound libraries, determine toxic concentrations, and understand the mechanisms of cell death.[1][2][3] Common endpoints for cytotoxicity include loss of membrane integrity, inhibition of metabolic activity, and induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[1]

This document outlines three common methods for assessing the cytotoxicity of this compound:

-

MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: A colorimetric assay that measures the release of LDH from damaged cells as an indicator of compromised membrane integrity.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: A flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells.

Data Presentation

Quantitative data from cytotoxicity assays should be recorded and presented in a clear and structured format to allow for easy comparison of results. The following tables are examples of how to present data for each of the described assays.

Table 1: Example Data Presentation for MTT Assay

| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability | IC50 (µM) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 | |

| 0.1 | 1.22 ± 0.07 | 97.6 | |

| 1 | 1.15 ± 0.09 | 92.0 | |

| 10 | 0.85 ± 0.06 | 68.0 | |

| 50 | 0.61 ± 0.05 | 48.8 | 48.5 |

| 100 | 0.35 ± 0.04 | 28.0 | |

| 200 | 0.15 ± 0.03 | 12.0 |

Table 2: Example Data Presentation for LDH Assay

| This compound Concentration (µM) | LDH Activity (OD490) (Mean ± SD) | % Cytotoxicity |

| 0 (Vehicle Control) | 0.12 ± 0.02 | 0 |

| Low Control | 0.11 ± 0.01 | - |

| High Control (Lysis Buffer) | 0.98 ± 0.05 | 100 |

| 0.1 | 0.13 ± 0.02 | 1.2 |

| 1 | 0.18 ± 0.03 | 6.9 |

| 10 | 0.35 ± 0.04 | 26.4 |

| 50 | 0.62 ± 0.06 | 57.5 |

| 100 | 0.85 ± 0.07 | 85.1 |

| 200 | 0.95 ± 0.08 | 96.6 |

Table 3: Example Data Presentation for Annexin V/PI Apoptosis Assay

| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |

| 0 (Vehicle Control) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |

| 10 | 88.5 ± 2.1 | 6.8 ± 1.1 | 2.5 ± 0.4 | 2.2 ± 0.3 |

| 50 | 55.3 ± 3.5 | 25.4 ± 2.8 | 15.1 ± 1.9 | 4.2 ± 0.6 |

| 100 | 20.1 ± 2.8 | 45.2 ± 3.1 | 28.5 ± 2.5 | 6.2 ± 0.8 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cell line (e.g., HeLa, HepG2, or a disease-relevant cell line)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the % viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Lactate Dehydrogenase (LDH) Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of released LDH, which is proportional to the number of lysed cells.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

-

Lysis buffer (provided in the kit or 1% Triton X-100)

-

Microplate reader

Protocol:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

Include the following controls:

-

Vehicle Control: Cells treated with vehicle only.

-

Low Control: Untreated cells (background LDH release).

-

High Control: Cells treated with lysis buffer 45 minutes before the assay endpoint (maximum LDH release).

-

-

-

Sample Collection:

-

After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the low control from all other readings.

-

Calculate the percentage of cytotoxicity for each concentration:

-

% Cytotoxicity = ((Absorbance of treated cells - Absorbance of low control) / (Absorbance of high control - Absorbance of low control)) x 100

-

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between different stages of cell death. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Materials:

-

This compound stock solution (in DMSO)

-

Selected cell line

-

6-well cell culture plates

-

Annexin V-FITC and Propidium Iodide staining kit

-

Binding buffer (provided in the kit)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Cell Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate compensation controls for FITC and PI.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Create quadrant plots to differentiate the four cell populations: viable, early apoptotic, late apoptotic/necrotic, and necrotic.

-

Quantify the percentage of cells in each quadrant for each treatment condition.

-

Visualization of Workflows and Pathways

Experimental Workflows

Caption: General experimental workflows for MTT, LDH, and Annexin V/PI cytotoxicity assays.

Hypothetical Signaling Pathway for Cytotoxicity

Caption: A hypothetical signaling pathway illustrating potential mechanisms of this compound-induced cytotoxicity.

References

WAY-329738: Unraveling the Experimental Landscape

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

WAY-329738 is a compound of interest in the exploration of novel therapeutics. While publicly available information on this compound is limited, this document aims to provide a foundational guide for researchers by outlining potential experimental controls, standards, and general protocols based on common practices in drug discovery for similar molecular entities. The primary focus is on establishing a robust framework for in vitro and in vivo evaluation.

General Compound Handling and Preparation

Proper handling and preparation of this compound are critical for reproducible experimental results.

1.1 Stock Solution Preparation

-

Standard Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of organic compounds.

-

Protocol:

-

Accurately weigh the desired amount of this compound powder.

-

Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).

-

Facilitate dissolution by gentle vortexing or sonication in a water bath.

-

Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

-

-

Control: A vehicle control (DMSO at the same final concentration used for the compound) must be included in all experiments to account for any solvent effects.

Table 1: Recommended Stock and Working Concentrations

| Parameter | Recommendation |

| Stock Concentration | 10 - 50 mM in 100% DMSO |

| Intermediate Dilutions | Use serum-free cell culture media or assay buffer |